(3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide

Beschreibung

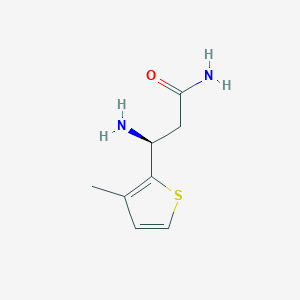

(3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide is a chiral amide derivative featuring a thiophene ring substituted with a methyl group at the 3-position.

Eigenschaften

Molekularformel |

C8H12N2OS |

|---|---|

Molekulargewicht |

184.26 g/mol |

IUPAC-Name |

(3S)-3-amino-3-(3-methylthiophen-2-yl)propanamide |

InChI |

InChI=1S/C8H12N2OS/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m0/s1 |

InChI-Schlüssel |

RCVLUBWCYDSDKY-LURJTMIESA-N |

Isomerische SMILES |

CC1=C(SC=C1)[C@H](CC(=O)N)N |

Kanonische SMILES |

CC1=C(SC=C1)C(CC(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and 3-aminopropanoic acid.

Reaction Conditions: The reaction conditions often involve the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Purification: Implementing large-scale purification methods such as crystallization or industrial chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at 0°C.

Reduction: Hydrogen gas with Pd/C catalyst at room temperature.

Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.

Material Science: The compound is explored for its electronic properties in the development of organic semiconductors.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism by which (3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide exerts its effects involves:

Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites of proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Isomers

(3S)-3-Amino-3-(5-methylthiophen-3-YL)propanamide

- Structure : Differs in the position of the methyl group (5-methyl on thiophen-3-YL vs. 3-methyl on thiophen-2-YL).

- Molecular Formula : C₈H₁₂N₂OS (identical to the target compound).

- Physicochemical Properties: Molecular Weight: 184.26 g/mol .

(2S)-2-Amino-N-(thiophen-3-ylmethyl)propanamide

- Structure: Features a thiophen-3-ylmethyl group attached to the amide nitrogen instead of a 3-methylthiophen-2-YL substituent on the amino group.

- Molecular Formula : C₈H₁₂N₂OS (same molecular formula as the target compound but distinct connectivity).

- Physicochemical Properties :

- Implications : The altered connectivity may influence solubility and metabolic stability.

Functional Group Variants

(3S)-3-Amino-3-(2-chlorophenyl)propanamide Hydrochloride

- Structure : Replaces the 3-methylthiophene group with a 2-chlorophenyl ring and exists as a hydrochloride salt.

- Molecular Formula : C₉H₁₀ClN₂O·HCl (distinct from the target compound).

- Physicochemical Properties: Salt Form: Enhances aqueous solubility compared to the free base. Safety Data: Limited; requires direct inquiry for toxicity .

Complex Derivatives in Antibiotic Research

8-[(2S)-3-Amino-2-[(2S)-3-[(3S)-3-Amino-3-(4-hydroxyphenyl)propanamido]-2-hydroxypropanamido]propanamido]-N-{[(9-aminononyl)carbamoyl]methyl}octanamide

- Structure : A highly complex derivative with multiple stereocenters and a 4-hydroxyphenyl substituent.

- Relevance : Demonstrates the versatility of propanamide scaffolds in designing peptide-like antibiotics. Synthesis involves resin-based strategies and precise coupling reactions .

- Implications : Highlights the importance of stereochemistry and extended side chains in enhancing target specificity.

Research Implications and Gaps

- Stereochemistry : The (3S) configuration in the target compound and its analogs is critical for interactions with chiral biological targets, but comparative activity data are lacking .

- Substituent Effects : Methyl vs. chloro vs. hydroxyphenyl groups modulate electronic and steric profiles, necessitating further studies on structure-activity relationships.

- Synthetic Challenges : and highlight the complexity of synthesizing highly functionalized propanamide derivatives, emphasizing the need for optimized protocols.

Biologische Aktivität

The compound (3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide is an organic molecule notable for its structural features, including an amino group and a thiophene ring, which contribute to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various studies and research findings.

Molecular Characteristics

- Molecular Formula : C8H12N2OS

- Molecular Weight : Approximately 184.26 g/mol

- Structural Features :

- Contains a thiophene ring substituted with a methyl group.

- Exhibits chiral properties due to the configuration at the 3-position.

Structural Comparison

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide | C8H12N2OS | Chiral with different biological properties due to stereochemistry. |

| (3S)-3-Amino-3-(5-methylthiophen-3-yl)propanamide | C8H12N2OS | Variation in methyl group position may affect reactivity. |

| (3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanamide | C10H14N2OS | Additional methyl groups may enhance lipophilicity. |

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Similar thiophene derivatives have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

- Anticancer Properties : Some studies have linked thiophene-containing compounds to inhibitory effects on cancer cell proliferation, particularly in lung and ovarian cancers.

- Neuropharmacological Effects : Compounds with similar structures have been investigated for their interactions with neurotransmitter receptors, such as serotonin and dopamine receptors, indicating potential as psychoactive agents.

The biological activity of this compound may involve interactions with various biological macromolecules:

- Receptor Binding : Potential binding to serotonin receptors could influence mood and anxiety levels.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial resistance mechanisms.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial properties of thiophene derivatives against Staphylococcus aureus and E. coli. Results indicated that compounds with similar structures inhibited bacterial growth effectively, suggesting that this compound could exhibit similar properties.

-

Cancer Cell Proliferation Inhibition :

- Research conducted on lung cancer cell lines demonstrated that thiophene derivatives could reduce cell viability significantly. The study highlighted the mechanism involving apoptosis induction, which may be relevant for further investigations into the anticancer potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.